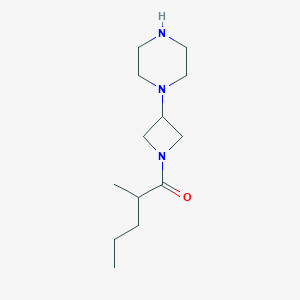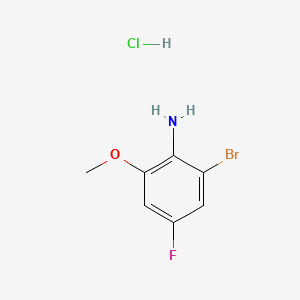
2-Bromo-4-fluoro-6-methoxyaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-6-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H7BrFNO·HCl. It is a crystalline solid that has a white to off-white color. This compound is commonly used in pharmaceutical and chemical research.
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-fluoro-6-methoxyaniline hydrochloride typically involves the bromination and fluorination of aniline derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Chemischer Reaktionen
2-Bromo-4-fluoro-6-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-6-methoxyaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-6-methoxyaniline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-fluoro-6-methoxyaniline hydrochloride can be compared with similar compounds such as:
2-Bromo-4-methoxyaniline: Lacks the fluorine atom, which may affect its reactivity and applications.
4-Bromo-2-methoxyaniline: Differently substituted, leading to variations in chemical behavior and uses.
2-Bromo-4-fluoroaniline: Lacks the methoxy group, which can influence its solubility and reactivity.
Eigenschaften
Molekularformel |
C7H8BrClFNO |
|---|---|
Molekulargewicht |
256.50 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-6-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrFNO.ClH/c1-11-6-3-4(9)2-5(8)7(6)10;/h2-3H,10H2,1H3;1H |
InChI-Schlüssel |
BQCPMJCHMNKHST-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)F)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


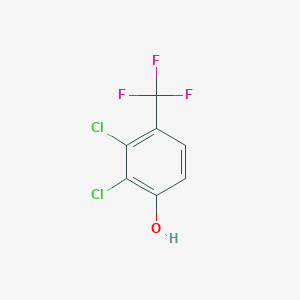
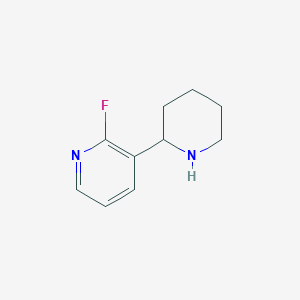
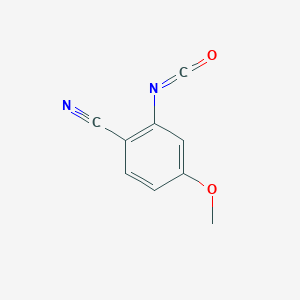

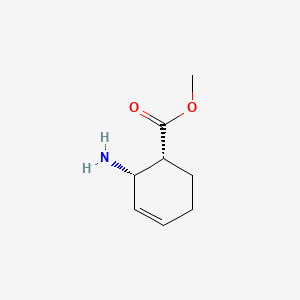


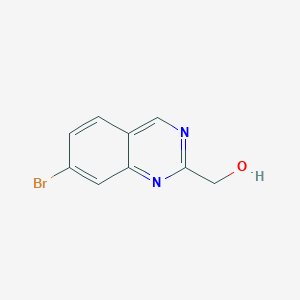
![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
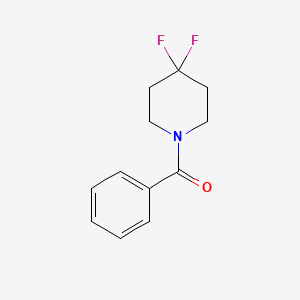
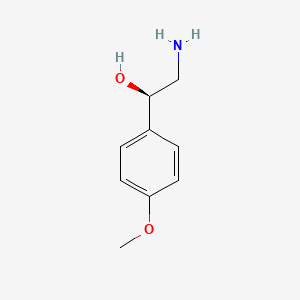
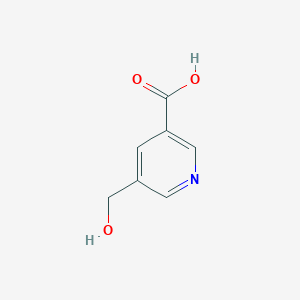
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
